2-(Benzofuran-7-yloxy)ethanamine
Description
2-(Benzofuran-7-yloxy)ethanamine (CAS: 37797-97-0) is a benzofuran-derived compound with a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. Structurally, it consists of a benzofuran ring system substituted at the 7-position with an ethanamine moiety linked via an oxygen atom.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
2-(1-benzofuran-7-yloxy)ethanamine |
InChI |
InChI=1S/C10H11NO2/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9/h1-4,6H,5,7,11H2 |
InChI Key |
ZMOJHUFMAVEJKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCCN)OC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCN)OC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 2-(benzofuran-7-yloxy)ethanamine against three classes of analogs: benzofuran positional isomers, benzofuran-ether derivatives, and norbornadiene-based compounds.
Positional Isomers of Benzofuran-Ethanamine Derivatives
Substitution position on the benzofuran ring critically influences electronic and steric properties:
Benzofuran-Ether Derivatives
Comparisons with non-amine benzofuran ethers highlight the role of the ethanamine group:
Key Insight : The ethanamine group in this compound distinguishes it from simple ether derivatives by enabling acid-base chemistry and salt formation, which are advantageous for drug formulation .
Norbornadiene-Based Analogs
While structurally distinct, norbornadiene derivatives (e.g., 7-formylbenzonorbornadienes) share synthetic relevance:
Key Insight: Unlike norbornadiene-based compounds, which rely on cycloaddition chemistry for functionalization , this compound’s synthetic versatility stems from its amine group, enabling direct conjugation or derivatization.
Research Findings and Limitations
- Synthetic Accessibility: this compound’s synthesis route remains underexplored compared to norbornadiene analogs, which benefit from well-established benzyne-cycloaddition strategies .
- Pharmacological Data: No peer-reviewed studies directly link this compound to biological activity, unlike its 5-position isomer, which has been preliminarily studied in neurological contexts .
- Stability : The hydrochloride salt form improves stability, but long-term storage conditions and degradation pathways require further investigation .
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